2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as benzylidene, hydrazino, oxo, acetyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide typically involves multiple steps. One common method includes the condensation of 2-(benzyloxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the oxoacetyl group. Finally, the resulting compound is coupled with N-phenylbenzamide under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may serve as an intermediate in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to various effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-{[{(2E)-2-[2-(Benzyloxy)-5-bromobenzylidene]hydrazino}(oxo)acetyl]amino}-N-(4-ethoxyphenyl)benzamide
- Ethyl 2-{[{(2E)-2-[2-(Benzyloxy)benzylidene]hydrazino}(oxo)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
The uniqueness of 2-(((2-(2-(Benzyloxy)benzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
765910-11-0 |
---|---|
Molecular Formula |
C29H24N4O4 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-[2-(phenylcarbamoyl)phenyl]-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C29H24N4O4/c34-27(31-23-14-5-2-6-15-23)24-16-8-9-17-25(24)32-28(35)29(36)33-30-19-22-13-7-10-18-26(22)37-20-21-11-3-1-4-12-21/h1-19H,20H2,(H,31,34)(H,32,35)(H,33,36)/b30-19+ |
InChI Key |
YUAKPZFDUORZNO-NDZAJKAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.